Luxdegalutamide Degrades AR L702H Mutant Whereas First-Generation PROTAC Bavdegalutamide (ARV-110) Does Not
Luxdegalutamide maintains potent degradation activity against the AR L702H mutant, a clinically prevalent resistance mutation that is not degraded by the first-generation PROTAC bavdegalutamide (ARV-110). Preclinical characterization confirms that bavdegalutamide effectively targets wild-type AR and certain genomic alterations including T878A and H875Y, but explicitly does not degrade L702H or AR-V7 [1]. In contrast, luxdegalutamide was specifically engineered to degrade AR L702H alongside other LBD mutants [2].
| Evidence Dimension | AR L702H mutant degradation capability |
|---|---|
| Target Compound Data | Degrades AR L702H mutant (potency maintained) |
| Comparator Or Baseline | Bavdegalutamide (ARV-110): No degradation of AR L702H mutant |
| Quantified Difference | Qualitative difference: Target compound active; comparator inactive against L702H |
| Conditions | Preclinical AR degradation assays; VCaP and LNCaP prostate cancer cell lines |
Why This Matters
The AR L702H mutation increases in frequency over time, occurring in approximately 25% of tumors after initial NHA therapy, rendering compounds lacking L702H activity ineffective in a substantial patient subset.
- [1] Petrylak D, et al. ASCO 2020: First-in-Human Phase 1 Study of ARV-110, an Androgen Receptor PROTAC Degrader in Patients with Metastatic Castration-Resistant Prostate Cancer. UroToday. 2020. View Source
- [2] Snyder L, Lee SH, Neklesa TK, et al. Abstract ND03: Discovery of ARV-766, an androgen receptor degrading PROTAC® for the treatment of men with metastatic castration resistant prostate cancer. Cancer Res. 2023;83(7_Supplement):ND03. View Source
